molecular formula C13H12N4O B10812974 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B10812974
M. Wt: 240.26 g/mol
InChI Key: QXGZFDXFBHLCTA-UHFFFAOYSA-N
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Description

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Chemical Reactions Analysis

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Biological Activity

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 178.19 g/mol
  • Density : Approximately 1.6 g/cm³
  • Boiling Point : 241.6°C
  • Flash Point : 99.9°C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various microbial strains, including resistant bacteria. For example:

CompoundActivity Against ESKAPE PathogensReference
This compoundModerate
Ciprofloxacin (control)High

Anticancer Properties

Several derivatives of triazolo-pyrimidines have been investigated for their anticancer activity. The compound demonstrates potential in inhibiting key enzymes involved in cancer cell proliferation:

StudyCell Line TestedIC₅₀ (µM)Reference
Triazole Derivative AMDA-MB-231 (Breast Cancer)10.5
Triazole Derivative BMCF-7 (Breast Cancer)12.0

The results suggest that modifications to the triazole ring can enhance biological activity.

Anti-inflammatory Effects

Compounds in this class have shown promise in reducing inflammation markers. For instance, a study reported that triazolo derivatives significantly inhibited the production of nitric oxide and TNF-alpha in LPS-stimulated macrophages:

CompoundNO Production Inhibition (%)Reference
This compound45% at 20 µM

Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities. The findings indicated that specific substitutions on the triazole ring significantly influenced their pharmacological profiles:

  • Synthesis Method : The derivatives were synthesized via a multi-step reaction involving hydrazine derivatives and pyrimidine precursors.
  • Biological Testing : Each compound was tested against a panel of bacterial pathogens and cancer cell lines.

Properties

IUPAC Name

7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZFDXFBHLCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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